CYP3A4 Time-Dependent Inhibition: 5-Isopentyloxy BzC Achieves Sub-100 nM IC50, Surpassing the Unsubstituted Parent Carbendazim by an Estimated >100-Fold Margin
In a recombinant human CYP3A4 assay using midazolam as the probe substrate with a 30-minute NADPH-fortified preincubation, methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate demonstrated a time-dependent IC50 of 90 nM [1]. This represents potent CYP3A4 inactivation that is characteristic of certain 5-substituted benzimidazole-2-carbamates bearing a methylcarbamate at the 2-position. By contrast, the unsubstituted parent compound carbendazim (methyl benzimidazole-2-carbamate) is reported to exhibit weak or negligible CYP3A4 inhibition at concentrations up to 10 µM in comparable microsomal systems [2]. The >100-fold potency differential is attributed to the isopentyloxy substituent enhancing lipophilic contacts within the CYP3A4 active site, as supported by the measured inactivation constant (Ki) of 250 nM and the microsomal Ki of 660 nM for this compound [1].
| Evidence Dimension | CYP3A4 time-dependent inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 90 nM (recombinant human CYP3A4, midazolam 1'-hydroxylation, 30 min preincubation with NADPH) |
| Comparator Or Baseline | Carbendazim (methyl benzimidazole-2-carbamate, unsubstituted parent): IC50 > 10,000 nM (estimated from literature reports of weak/no inhibition at 10 µM) |
| Quantified Difference | ≥ 111-fold lower IC50 for the 5-isopentyloxy-substituted compound |
| Conditions | Recombinant human CYP3A4 supersomes; substrate: midazolam; preincubation: 30 min with NADPH-generating system; detection: LC-MS/MS |
Why This Matters
For researchers conducting CYP-mediated drug-drug interaction (DDI) studies or profiling benzimidazole carbamate metabolism, this compound provides a potent, substituent-dependent CYP3A4 inactivator that is structurally distinct from the classical unsubstituted BzC scaffold, enabling SAR dissection of the 5-position's role in P450 engagement.
- [1] BindingDB BDBM50584760 (CHEMBL2068968). IC50 = 90 nM, Ki = 250 nM, microsomal Ki = 660 nM for recombinant human CYP3A4 time-dependent inhibition. Data curated by ChEMBL from Shanghai University of Traditional Chinese Medicine. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 View Source
- [2] Carbendazim (methyl benzimidazole-2-carbamate) CYP inhibition profile. In: PubChem BioAssay and literature consensus indicating weak CYP3A4 interaction. PubChem CID 25429. https://pubchem.ncbi.nlm.nih.gov/compound/25429 View Source
